molecular formula C18H15ClFN3O3 B2770755 2-fluorobenzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946243-09-0

2-fluorobenzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2770755
M. Wt: 375.78
InChI Key: MCTIRUOFBHRMHJ-UHFFFAOYSA-N
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Description

The compound “2-fluorobenzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule that contains several functional groups. These include a fluorobenzyl group, a methoxyphenyl group, a methyl group, and a triazole group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the starting materials available. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a triazole ring indicates a heterocyclic compound, which are often associated with biological activity. The fluorobenzyl and methoxyphenyl groups are aromatic and may contribute to the compound’s stability, reactivity, and potential interactions with other molecules.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The fluorine atom in the fluorobenzyl group, for example, might be susceptible to nucleophilic aromatic substitution reactions. The triazole ring might participate in reactions with electrophiles or could act as a ligand in coordination chemistry.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its polarity, and the aromatic rings could contribute to its stability and possibly its solubility in various solvents.


Scientific Research Applications

Synthesis and Structural Characterization

Compounds with the 1,2,3-triazole moiety have been widely studied for their diverse synthetic applications and the ability to form stable structures through various bonding interactions. For instance, the synthesis and X-ray characterization of several triazole derivatives have been reported, highlighting the importance of π-hole tetrel bonding interactions and their influence on the molecular structure and reactivity. These studies provide a foundation for understanding the structural aspects of similar compounds and their potential utility in designing new materials or chemical reactions (Ahmed et al., 2020).

Biological Activity

Research on triazole derivatives has also explored their biological activities, including potential therapeutic applications. For example, some studies have focused on synthesizing novel heterocyclic compounds derived from 1,2,4-triazole and investigating their lipase and α-glucosidase inhibition activities. These efforts aim to discover new bioactive compounds that could serve as leads for developing treatments for various diseases, highlighting the medicinal chemistry applications of triazole derivatives (Bekircan et al., 2015).

Molecular Electronics and Nonlinear Optical Properties

Some triazole derivatives have been studied for their electronic, nonlinear optical properties, and spectroscopic analysis. Such research is crucial for developing new materials with potential applications in electronics and photonics. By understanding the molecular and electronic structures of these compounds, researchers can tailor their properties for specific applications, such as in organic light-emitting diodes (OLEDs) or as photonic materials (Beytur & Avinca, 2021).

Environmental and Analytical Chemistry

Triazole derivatives have also been examined for their potential environmental applications, such as in the selective separation of aqueous sulfate anions. This research is significant for addressing environmental challenges, including water purification and the removal of pollutants. The ability to selectively bind and remove specific ions from water sources could have considerable implications for environmental chemistry and engineering (Luo et al., 2017).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further testing. It could be of interest in various fields, including medicinal chemistry, materials science, or chemical synthesis, among others.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

(2-fluorophenyl)methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3/c1-11-17(18(24)26-10-12-5-3-4-6-15(12)20)21-22-23(11)13-7-8-16(25-2)14(19)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTIRUOFBHRMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluorobenzyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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